Methyl 4-bromo-5-chloro-2-hydroxybenzoate
Description
Contextual Significance of Halogenated Benzoate (B1203000) Esters in Organic Synthesis
Halogenated benzoate esters are a class of organic compounds that serve as crucial intermediates and building blocks in the synthesis of a wide array of more complex molecules. The presence of halogen atoms on the benzene (B151609) ring significantly influences the electron distribution, reactivity, and biological activity of the molecule. These compounds are frequently utilized in the pharmaceutical, agrochemical, and materials science industries.
The ester functional group can undergo various transformations, such as hydrolysis to the corresponding benzoic acid or reduction to a benzyl (B1604629) alcohol, providing a handle for further synthetic modifications. The halogen substituents can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. This versatility makes halogenated benzoate esters valuable precursors for the synthesis of complex organic frameworks.
Overview of Aromatic Bromination and Chlorination in Synthetic Chemistry
The introduction of bromine and chlorine atoms onto an aromatic ring is a fundamental transformation in organic synthesis, typically achieved through electrophilic aromatic substitution. In this type of reaction, a potent electrophile attacks the electron-rich benzene ring.
The reactivity of the aromatic ring towards electrophilic substitution is governed by the nature of the substituents already present. Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct incoming groups to the meta position.
Common reagents for aromatic chlorination and bromination include:
| Halogenation | Reagent | Catalyst/Conditions |
| Chlorination | Chlorine (Cl₂) | Lewis acid (e.g., FeCl₃, AlCl₃) |
| Bromination | Bromine (Br₂) | Lewis acid (e.g., FeBr₃, AlBr₃) |
| Bromination | N-Bromosuccinimide (NBS) | Acid catalyst or light |
The synthesis of a polysubstituted compound like Methyl 4-bromo-5-chloro-2-hydroxybenzoate would require a carefully planned synthetic route, taking into account the directing effects of the hydroxyl, carboxylate, and existing halogen groups to achieve the desired substitution pattern.
Position of this compound within the Chemical Landscape
Given the lack of extensive specific research, the position of this compound in the chemical landscape is primarily defined by its structural features and the potential reactivity these impart. As a polysubstituted phenolic ester, it can be considered a specialized building block for organic synthesis.
The presence of three different substituents on the benzene ring (bromo, chloro, and hydroxyl groups) in addition to the methyl ester group offers multiple sites for further chemical modification. The hydroxyl group can be alkylated or acylated, while the halogen atoms can be utilized in cross-coupling reactions. The relative positions of these functional groups can also influence the regioselectivity of subsequent reactions. This complex functionality suggests its potential utility in the synthesis of targeted molecules with specific steric and electronic properties, such as pharmaceutical intermediates or materials with tailored characteristics.
Current Research Trends and Unexplored Avenues for Halogenated Phenolic Esters
Current research into halogenated phenolic esters and related compounds is exploring several exciting avenues. One significant trend is the investigation of their biological activities. For instance, the modification of phenolic compounds with halogen atoms has been shown to enhance their antimicrobial and antifungal properties. Research into sulfenate esters of halogenated phenols has demonstrated enhanced activity against biofilms, which are notoriously difficult to eradicate. nih.gov
Another area of active research is the enzymatic synthesis of phenolic esters. nih.gov This approach offers a more environmentally friendly alternative to traditional chemical synthesis and can lead to products with improved properties, such as enhanced antioxidant activity and better solubility in lipid-based systems. nih.govmdpi.com This is particularly relevant for applications in the food and cosmetic industries.
The development of new synthetic methodologies for creating polysubstituted phenols and their esters is also a key research focus. researchgate.net Furthermore, there is growing interest in the use of phenolic esters in the creation of biodegradable polymers, such as poly(phenolic ester)s, which could provide sustainable alternatives to conventional plastics. researchgate.net
For a compound like this compound, unexplored avenues could include:
Screening for Biological Activity: A systematic evaluation of its antimicrobial, antifungal, and cytotoxic properties.
Polymer Chemistry: Investigating its potential as a monomer for the synthesis of novel halogenated polymers with unique thermal or optical properties.
Medicinal Chemistry: Utilizing it as a scaffold for the synthesis of more complex molecules with potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-5-chloro-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLLQAAMTGHSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935327-46-0 | |
| Record name | methyl 4-bromo-5-chloro-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Pathways Towards Methyl 4 Bromo 5 Chloro 2 Hydroxybenzoate
Retrosynthetic Analysis of Methyl 4-bromo-5-chloro-2-hydroxybenzoate
A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis. The primary disconnections involve the ester and the two halogen-carbon bonds.
The ester linkage can be retrosynthetically disconnected via a Fischer-Speier esterification or other esterification protocols, leading to the precursor 4-bromo-5-chloro-2-hydroxybenzoic acid and methanol (B129727). This simplifies the target molecule to a polysubstituted benzoic acid.
Further disconnection of the aryl-halogen bonds is guided by the principles of electrophilic aromatic substitution. The directing effects of the substituents on the benzene (B151609) ring—the hydroxyl (-OH), carboxyl (-COOH), bromo (-Br), and chloro (-Cl) groups—are paramount in determining the sequence of halogenation. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. The halogens are deactivating but ortho-, para-directing.
Given these electronic effects, a plausible retrosynthetic pathway would involve the sequential halogenation of a 2-hydroxybenzoic acid (salicylic acid) derivative. The order of introduction of the bromine and chlorine atoms is critical to achieve the desired 4-bromo-5-chloro substitution pattern.
A logical retrosynthetic approach is as follows:
Disconnect the ester: this compound is derived from 4-bromo-5-chloro-2-hydroxybenzoic acid.
Disconnect the C-Cl bond: 4-bromo-5-chloro-2-hydroxybenzoic acid can be envisioned as arising from the chlorination of 4-bromo-2-hydroxybenzoic acid. The hydroxyl and bromo groups would direct the incoming chloro electrophile.
Disconnect the C-Br bond: 4-bromo-2-hydroxybenzoic acid can be formed from the bromination of 2-hydroxybenzoic acid (salicylic acid). The strongly directing hydroxyl group would favor the introduction of bromine at the para position (position 4).
This analysis suggests that a forward synthesis could commence with salicylic (B10762653) acid, followed by esterification, then sequential bromination and chlorination. Alternatively, halogenation could precede esterification. The choice between these routes would depend on the reactivity and selectivity observed in each step.
Development of Efficient Synthetic Routes
Based on the retrosynthetic analysis, the development of an efficient synthetic route to this compound hinges on two key transformations: the regioselective halogenation of a benzoate (B1203000) precursor and the esterification to form the methyl benzoate.
Halogenation Strategies for Regioselective Functionalization of Benzoate Precursors
The introduction of bromine and chlorine atoms at specific positions on the aromatic ring requires careful selection of halogenating agents and reaction conditions to control the regioselectivity. The starting precursor for halogenation is typically methyl 2-hydroxybenzoate (methyl salicylate). The hydroxyl group at C2 is a powerful ortho-, para-director, activating the ring for electrophilic substitution.
Directed Bromination Techniques
The first halogenation step in the proposed synthesis is the bromination of methyl 2-hydroxybenzoate. The hydroxyl group directs the incoming electrophile primarily to the para position (C4) and the ortho position (C6). Due to steric hindrance from the adjacent ester group, substitution at the C4 position is generally favored.
Common brominating agents for this transformation include bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane (B109758). The use of a Lewis acid catalyst is typically not necessary due to the activated nature of the ring. N-Bromosuccinimide (NBS) is another effective reagent for regioselective bromination, often used in polar solvents.
| Reagent | Conditions | Major Product |
| Br₂ in Acetic Acid | Room temperature | Methyl 4-bromo-2-hydroxybenzoate |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), reflux | Methyl 4-bromo-2-hydroxybenzoate |
Controlled Chlorination Methodologies
Following bromination, the next step is the controlled chlorination of methyl 4-bromo-2-hydroxybenzoate. The existing substituents—the hydroxyl, ester, and bromo groups—will influence the position of the incoming chlorine atom. The hydroxyl group remains the strongest activating and directing group. The bromine at C4 will also direct ortho and para. The combined directing effects favor chlorination at the C5 position.
Reagents for chlorination include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). Sulfuryl chloride is often a preferred reagent for controlled chlorination of activated aromatic rings as it is a liquid and easier to handle than chlorine gas.
| Reagent | Conditions | Expected Product |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane, 0 °C to rt | This compound |
| N-Chlorosuccinimide (NCS) | Acetic acid, heat | This compound |
Sequential Halogen Introduction Protocols
Step 1: Bromination. Starting with methyl 2-hydroxybenzoate, regioselective bromination is carried out to yield methyl 4-bromo-2-hydroxybenzoate. The para-directing influence of the hydroxyl group is key to this step's success.
Step 2: Chlorination. The resulting methyl 4-bromo-2-hydroxybenzoate is then subjected to chlorination. The ortho-, para-directing effects of the hydroxyl and bromo groups, combined with the meta-directing effect of the ester group, synergistically direct the incoming chloro group to the C5 position.
This sequential approach ensures a high degree of regiocontrol, leading to the desired this compound.
Esterification Protocols for Methyl Benzoate Formation
The formation of the methyl ester can be achieved either at the beginning of the synthetic sequence, starting with methyl salicylate, or at the end, by esterifying 4-bromo-5-chloro-2-hydroxybenzoic acid.
A common and classical method for this esterification is the Fischer-Speier esterification . epfl.chathabascau.caresearchgate.netorganic-chemistry.orgmdpi.com This method involves reacting the carboxylic acid (4-bromo-5-chloro-2-hydroxybenzoic acid) with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction. athabascau.caorganic-chemistry.org
| Reaction | Reagents | Conditions |
| Fischer-Speier Esterification | 4-bromo-5-chloro-2-hydroxybenzoic acid, Methanol, H₂SO₄ (cat.) | Reflux |
For substrates that may be sensitive to strong acids and high temperatures, milder esterification methods can be employed. The Steglich esterification is a suitable alternative that proceeds under mild, neutral conditions. wikipedia.orgrsc.orgorganic-chemistry.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. wikipedia.orgrsc.orgorganic-chemistry.org This method is particularly advantageous for sterically hindered or sensitive substrates. wikipedia.orgorganic-chemistry.org
| Reaction | Reagents | Conditions |
| Steglich Esterification | 4-bromo-5-chloro-2-hydroxybenzoic acid, Methanol, DCC, DMAP | Dichloromethane, Room temperature |
Acid-Catalyzed Esterification of 4-bromo-5-chloro-2-hydroxybenzoic Acid
The primary and most direct route to synthesizing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 4-bromo-5-chloro-2-hydroxybenzoic acid. This reaction, a classic example of Fischer-Speier esterification, involves the treatment of the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid. masterorganicchemistry.com
The general reaction is as follows: 4-bromo-5-chloro-2-hydroxybenzoic acid + Methanol ⇌ this compound + Water
In this equilibrium process, a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is employed to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. researchgate.netlibretexts.org The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule and deprotonation to yield the final ester product. masterorganicchemistry.com The entire mechanism is a sequence of reversible protonation, addition, deprotonation, and elimination steps. masterorganicchemistry.com
Optimization of Esterification Conditions and Catalyst Selection
To maximize the yield of this compound, optimization of the reaction conditions is paramount. The Fischer esterification is an equilibrium-limited reaction, and several factors can be manipulated to shift the equilibrium towards the product side. usm.mynih.gov
Key Optimization Parameters:
Molar Ratio of Reactants: Employing a large excess of methanol is a common strategy to drive the reaction forward, in accordance with Le Châtelier's principle. masterorganicchemistry.com
Removal of Water: The continuous removal of water, a byproduct of the reaction, is another effective method to enhance ester yield. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.
Temperature: Increasing the reaction temperature generally accelerates the rate of reaction, allowing the equilibrium to be reached faster. Refluxing the mixture is a standard procedure. scienceready.com.au Microwave-assisted heating has also been shown to reduce reaction times and improve yields for substituted benzoic acids. usm.myacademicpublishers.org
Catalyst Concentration: The amount of acid catalyst influences the reaction rate. While a higher concentration can speed up the reaction, it may also lead to unwanted side reactions or complicate the purification process.
The selection of an appropriate catalyst is also crucial. While mineral acids like H₂SO₄ are common, alternative catalysts have been explored to overcome issues like corrosion and difficult separation. researchgate.net
Catalyst Comparison for Esterification of Substituted Benzoic Acids:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Mineral Acids | H₂SO₄, HCl | Low cost, high activity | Corrosive, difficult to separate, generates acidic waste |
| Lewis Acids | Zr(Cp)₂(CF₃SO₃)₂, Sc(OTf)₃ | High activity, can be moisture-tolerant | Higher cost, potential metal contamination |
| Solid Acids | Sulfonated resins (e.g., Amberlyst-15), Zirconia-based catalysts | Easily separable, reusable, less corrosive | Lower activity than mineral acids, potential for pore blockage |
This table presents a generalized comparison based on literature for various esterification reactions. nih.govorganic-chemistry.org
Exploration of Alternative Precursors and Starting Materials
A potential synthetic pathway could begin with the bromination of 2-hydroxybenzoic acid. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the carboxyl (-COOH) group is a deactivating meta-director. The activating nature of the hydroxyl group dominates, directing the electrophilic substitution. Bromination of 3-hydroxybenzoic acid in acetic acid and sulfuric acid has been shown to yield 4-bromo-2-hydroxy-benzoic acid. chemicalbook.com A similar approach starting from 2-hydroxybenzoic acid would be expected to yield a mixture of brominated products, from which the desired 4-bromo-2-hydroxybenzoic acid intermediate would need to be isolated.
Subsequent chlorination of 4-bromo-2-hydroxybenzoic acid would then be required. The existing substituents (-OH, -COOH, and -Br) would direct the incoming chloro group. The powerful ortho-, para-directing hydroxyl group would likely direct the chlorine to the C5 position. The synthesis of related compounds like 5-bromo-2-chlorobenzoic acid often involves multi-step processes starting from precursors like 2-chlorobenzoic acid or 5-bromo-2-aminobenzoic acid derivatives. epo.orggoogle.comgoogle.com These routes highlight the challenges in achieving specific regioselectivity in di- and tri-substituted benzene rings.
Mechanistic Investigations of Key Synthetic Steps
Elucidation of Electrophilic Aromatic Substitution Mechanisms
The synthesis of the precursor, 4-bromo-5-chloro-2-hydroxybenzoic acid, relies on electrophilic aromatic substitution (EAS) reactions, specifically halogenation. The mechanism for these reactions proceeds in two main steps. libretexts.orgmsu.edu
Generation of a Strong Electrophile and Formation of the Sigma Complex: In the first step, the halogen (e.g., Br₂) reacts with a Lewis acid catalyst (e.g., FeBr₃) to generate a highly electrophilic species. libretexts.orgbyjus.com The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com
Restoration of Aromaticity: In the second, fast step, a base removes a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic π system and yields the substituted product. msu.edubyjus.com
The regiochemical outcome of the halogenation is dictated by the directing effects of the substituents already present on the ring. msu.edu
-OH (Hydroxyl) Group: This is a strongly activating ortho-, para-director due to its ability to donate electron density to the ring via resonance.
-COOH (Carboxyl) Group: This is a deactivating meta-director because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects.
Halogens (-Br, -Cl): These are deactivating yet ortho-, para-directing. They withdraw electron density inductively (deactivating) but can donate electron density through resonance (ortho-, para-directing).
In the synthesis of 4-bromo-5-chloro-2-hydroxybenzoic acid from 2-hydroxybenzoic acid, the powerful activating and directing effect of the -OH group would dominate the substitution patterns. youtube.com
Examination of Esterification Reaction Kinetics and Thermodynamics
The Fischer esterification is a reversible reaction governed by both kinetic and thermodynamic factors. oup.com
Kinetics: The rate of the acid-catalyzed esterification is dependent on the concentrations of the carboxylic acid, the alcohol, and the acid catalyst. The reaction is typically first-order with respect to the carboxylic acid and the catalyst, and can show varying order with respect to the alcohol, especially when it is used as the solvent. The rate-determining step is generally the nucleophilic attack of the alcohol on the protonated carbonyl group. oup.com Factors that influence the reaction rate include temperature, catalyst efficiency, and steric hindrance around the reactive centers of both the carboxylic acid and the alcohol.
Thermodynamics: Esterification reactions are generally considered to be thermoneutral or slightly exothermic. scienceready.com.au For the esterification of levulinic acid with 1-butene, the enthalpy change (ΔH) was found to be approximately -32.9 kJ/mol. acs.orgub.edu The reaction involves breaking a C-O and an O-H bond and forming a new C-O and O-H bond, resulting in a small net change in enthalpy. The entropy change (ΔS) for the reaction is typically close to zero as the number of moles of reactants and products is the same. The equilibrium constant (K_eq) is therefore not highly sensitive to temperature but is crucial for determining the maximum achievable yield. nih.gov Driving the reaction to completion requires shifting the equilibrium, as discussed in the optimization section.
Methodologies for Yield Optimization and Purity Enhancement in Synthesis
Achieving a high yield and purity of this compound requires careful control over the reaction and subsequent purification steps.
Yield Optimization: As previously discussed, optimizing yield in Fischer esterification hinges on manipulating the reaction equilibrium. The most effective strategies include:
Using a significant excess of methanol to push the equilibrium towards the ester.
Actively removing water as it forms, for instance, by using a Dean-Stark trap or molecular sieves.
Ensuring optimal catalyst concentration and reaction temperature to achieve a reasonable reaction rate without promoting side reactions like dehydration or ether formation from the alcohol. usm.my
Purity Enhancement: After the reaction reaches equilibrium or is stopped, the mixture contains the desired ester, unreacted carboxylic acid, excess methanol, the acid catalyst, and water. A multi-step workup and purification procedure is necessary to isolate the pure product.
Neutralization: The first step is to neutralize the acid catalyst. This is typically done by washing the reaction mixture with a weak base, such as an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). scienceready.com.au This step also serves to convert the unreacted 4-bromo-5-chloro-2-hydroxybenzoic acid into its water-soluble sodium salt, effectively separating it from the water-insoluble ester.
Extraction: The ester is then extracted from the aqueous layer using an organic solvent in which the ester is highly soluble, such as diethyl ether or ethyl acetate (B1210297). The organic layers are combined.
Washing and Drying: The organic extract is washed with brine to remove residual water and then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Final Purification: The resulting crude ester may require further purification. Recrystallization from a suitable solvent (such as ethanol (B145695) or a hexane/ethyl acetate mixture) is a common and effective method to obtain a highly pure crystalline product. youtube.com Alternatively, column chromatography can be used for smaller scales or if impurities are difficult to remove by recrystallization. tandfonline.com
Catalyst Screening and Selection for Maximized Reaction Efficiency
The efficiency of the synthesis of halogenated hydroxybenzoates is highly dependent on the catalyst employed, particularly during the bromination and chlorination steps. The choice of catalyst influences not only the reaction rate but also the regioselectivity of the halogenation, which is crucial for obtaining the desired 4-bromo-5-chloro substitution pattern on the 2-hydroxybenzoate scaffold.
In related syntheses of halogenated aromatic compounds, various catalysts are screened to optimize yield and purity. Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly used to polarize the halogen molecule, thereby increasing its electrophilicity and facilitating the attack on the aromatic ring. The effectiveness of these catalysts can be compared by running small-scale parallel reactions and analyzing the product distribution and yield.
For a hypothetical catalyst screening for the synthesis of this compound, one might start with methyl 2-hydroxybenzoate and perform a sequential halogenation. The selection of the catalyst would be critical at each step to direct the incoming halogen to the correct position.
Hypothetical Catalyst Screening Data for Bromination of a Precursor
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) | Purity (%) |
| FeBr₃ | 0.1 | 4 | 85 | 92 |
| AlCl₃ | 0.1 | 4 | 78 | 89 |
| ZnCl₂ | 0.1 | 6 | 65 | 85 |
| I₂ | 0.05 | 8 | 72 | 90 |
This data is illustrative and based on general principles of electrophilic aromatic substitution.
Solvent System Optimization for Improved Solubility and Reactivity
The choice of solvent is another critical parameter that can significantly impact the outcome of the synthesis. The solvent must be able to dissolve the reactants and intermediates, but it also plays a role in stabilizing transition states and influencing the reaction kinetics. For halogenation reactions, a range of solvents from non-polar to polar aprotic are typically evaluated.
Solvents like dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), and 1,2-dichloroethane (B1671644) are common choices for halogenation as they are relatively inert and can dissolve both the aromatic substrate and the halogenating agent. The polarity of the solvent can affect the rate of electrophilic aromatic substitution. In some cases, more polar solvents can stabilize the charged intermediate (the sigma complex), thereby increasing the reaction rate. However, highly polar or coordinating solvents can also deactivate the Lewis acid catalyst by forming stable complexes.
Optimization studies would involve conducting the reaction in a variety of solvents under otherwise identical conditions and analyzing the results.
Hypothetical Solvent Optimization Data for a Halogenation Step
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | By-product Formation (%) |
| Dichloromethane | 9.1 | 4 | 88 | 5 |
| Carbon Tetrachloride | 2.2 | 6 | 75 | 8 |
| 1,2-Dichloroethane | 10.4 | 3.5 | 90 | 4 |
| Acetonitrile | 37.5 | 5 | 70 | 12 |
| Nitromethane | 35.9 | 4.5 | 72 | 10 |
This data is illustrative and based on general principles of solvent effects in organic synthesis.
Kinetic Modeling and Computational Prediction of Reaction Pathways
Kinetic modeling and computational chemistry offer powerful tools for understanding and predicting the reaction pathways in the synthesis of complex molecules like this compound. By studying the reaction rates under different concentrations of reactants and catalysts, a rate law can be determined, which provides insights into the reaction mechanism.
For instance, if the reaction is found to be first order in both the aromatic substrate and the electrophile, it would support a bimolecular electrophilic substitution mechanism. Kinetic studies can also help in identifying the rate-determining step, which is often the formation of the sigma complex.
Computational methods, such as Density Functional Theory (DFT), can be used to model the reaction at a molecular level. These calculations can predict the relative energies of different intermediates and transition states, thereby elucidating the most likely reaction pathway. For the synthesis of this compound, computational models could be used to predict the regioselectivity of the bromination and chlorination steps by calculating the activation energies for the formation of different constitutional isomers. This predictive capability can guide the experimental design and help in selecting the most promising reaction conditions, thus minimizing the need for extensive empirical screening.
Advanced Spectroscopic Characterization and Molecular Structural Elucidation of Methyl 4 Bromo 5 Chloro 2 Hydroxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For Methyl 4-bromo-5-chloro-2-hydroxybenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous structural assignment.
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum is predicted to show eight distinct signals, as all eight carbon atoms in the molecule are in unique chemical environments. The chemical shifts are determined by the local electronic environment, including hybridization and the electronegativity of attached atoms.
The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the lowest field (~165-175 ppm). The carbon atom bonded to the hydroxyl group (C-2) is also significantly deshielded and is anticipated to resonate in the range of 155-165 ppm. The carbons directly attached to the halogens, C-4 (bromine) and C-5 (chlorine), will have their chemical shifts influenced by both electronegativity and the heavy atom effect. researchgate.net The remaining aromatic carbons and the methyl carbon will appear at higher fields.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 175 |
| C-2 (-OH) | 155 - 165 |
| C-5 (-Cl) | 128 - 135 |
| C-1 | 115 - 125 |
| C-6 | 118 - 128 |
| C-4 (-Br) | 110 - 120 |
| C-3 | 112 - 122 |
| -OCH₃ | 50 - 55 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment
While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the connectivity and definitively assigning the substitution pattern on the aromatic ring.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming the lack of adjacent protons on the ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This would show a clear correlation between the signal for H-3 and C-3, H-6 and C-6, and the methyl protons with the methyl carbon. This allows for the unambiguous assignment of all protonated carbons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this specific structure, as it reveals long-range correlations (typically over 2 or 3 bonds) between protons and carbons. youtube.com Key expected correlations that would confirm the structure include:
The H-3 proton correlating to C-1, C-2, C-4, and C-5.
The H-6 proton correlating to C-1, C-2, C-4, and the ester carbonyl carbon.
The methyl protons showing a strong correlation to the ester carbonyl carbon.
The hydroxyl proton potentially showing correlations to C-1, C-2, and C-3.
The collective data from these 2D experiments would provide irrefutable evidence for the assigned structure. acdlabs.comscience.gov
Comparative NMR Studies with Isomeric and Analogous Halogenated Benzoates
The analysis of NMR data is strengthened by comparing it with that of structurally similar compounds. For instance, comparing the predicted spectrum of the title compound with that of Methyl 4-bromo-2-hydroxybenzoate chemicalbook.comsigmaaldrich.com would highlight the effect of the C-5 chloro substituent. The addition of the electron-withdrawing chlorine atom is expected to cause a downfield shift in the signals of the nearby H-6 and C-6 nuclei.
Similarly, a comparison with Methyl 5-chloro-2-hydroxybenzoate nih.gov would demonstrate the differing electronic influence of bromine versus hydrogen at the C-4 position. The bromine atom would induce specific shifts on adjacent carbons (C-3 and C-5) that differ from those in the chloro-analogue. These comparative analyses help to build a robust and self-consistent spectroscopic interpretation. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.
O-H Stretching: A prominent, broad absorption band is anticipated in the 3100-3500 cm⁻¹ region. This broadening is characteristic of the hydroxyl group's involvement in strong intramolecular hydrogen bonding with the carbonyl oxygen of the adjacent ester group. bibliotekanauki.pl
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. libretexts.org
C=O Stretching: A very strong and sharp absorption band corresponding to the ester carbonyl group should appear in the 1680-1710 cm⁻¹ range. Its position at a relatively low wavenumber is due to conjugation with the aromatic ring and the aforementioned intramolecular hydrogen bonding. vscht.cz
C=C Stretching: Aromatic ring skeletal vibrations typically result in several bands of variable intensity in the 1450-1600 cm⁻¹ region. researchgate.net
C-O Stretching: Two distinct C-O stretching bands are expected: one for the aryl C-O bond of the phenol (B47542) group (~1250 cm⁻¹) and another for the C-O-C linkage of the ester group (~1100-1300 cm⁻¹). orgchemboulder.com
C-Halogen Stretching: The vibrations for the C-Br and C-Cl bonds are found in the fingerprint region of the spectrum, generally below 1100 cm⁻¹.
Table 3: Predicted FT-IR Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3500 (broad) | O-H Stretch | Phenolic Hydroxyl (H-bonded) |
| > 3000 | C-H Stretch | Aromatic |
| < 3000 | C-H Stretch | Aliphatic (Methyl) |
| 1680 - 1710 (strong) | C=O Stretch | Ester Carbonyl |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl-OH |
| 1100 - 1300 | C-O Stretch | Ester |
| < 1100 | C-X Stretch | C-Br, C-Cl |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The analysis of the Raman spectrum allows for the identification of characteristic vibrations of the substituted benzene (B151609) ring and its functional groups. The wavenumbers of the aromatic ring bands are influenced by the electronic effects of the substituents (bromo, chloro, hydroxyl, and methyl ester groups). researchgate.net
Key vibrational modes observed in the Raman spectrum of halogenated hydroxybenzoates include C-C stretching vibrations within the benzene ring, C-H in-plane and out-of-plane bending, and vibrations associated with the carboxyl group. researchgate.netnih.gov The presence of heavy halogen atoms (bromine and chlorine) influences the low-frequency region of the spectrum, with characteristic C-Br and C-Cl stretching vibrations. The hydroxyl group also presents distinct bending and stretching modes. A detailed analysis, often supported by theoretical calculations such as Density Functional Theory (DFT), is necessary to precisely assign the observed Raman bands to specific molecular vibrations. nih.gov
Table 1: Tentative Raman Band Assignments for Halogenated Hydroxybenzoates
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 1600-1650 | C=O stretching (ester) |
| 1550-1600 | Aromatic C=C stretching |
| 1200-1300 | C-O stretching (ester & phenol) |
| 1000-1100 | Aromatic ring breathing mode |
| 600-800 | C-Cl stretching |
| 500-650 | C-Br stretching |
Note: This table represents typical ranges for related compounds. Specific values for this compound require experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the substituted benzene chromophore. spcmc.ac.in The benzene molecule itself exhibits three absorption bands originating from π→π* transitions, often labeled as the E1, E2, and B bands. spcmc.ac.in Substitution on the benzene ring with auxochromes like hydroxyl (-OH), bromo (-Br), and chloro (-Cl) groups, along with the chromophoric methyl ester (-COOCH₃) group, causes shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. spcmc.ac.innist.gov
For substituted benzoates, the primary absorption bands are typically shifted to longer wavelengths compared to benzene. spcmc.ac.in The hydroxyl group, being an electron-donating group, significantly enhances the electron density of the π system, leading to a bathochromic shift. The halogens also influence the spectrum through their inductive and resonance effects. The electronic transitions observed are primarily of the π→π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. researchgate.net The presence of non-bonding electrons on the oxygen, bromine, and chlorine atoms can also lead to n→π* transitions, although these are often weaker and may be obscured by the more intense π→π* bands. spcmc.ac.in
The position of the UV-Vis absorption maxima (λmax) for this compound can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org
In polar solvents, molecules with polar functional groups, such as the hydroxyl and carbonyl groups in the target compound, can engage in dipole-dipole interactions or hydrogen bonding. sciencepublishinggroup.com These interactions can stabilize either the ground state or the excited state to different extents, thus altering the energy gap for electronic transition. wikipedia.org
Bathochromic Shift (Red Shift): An increase in solvent polarity may stabilize the excited state more than the ground state, leading to a lower energy transition and a shift of λmax to a longer wavelength. This is often observed in π→π* transitions. wikipedia.orgbiointerfaceresearch.com
Hypsochromic Shift (Blue Shift): Conversely, if the ground state is more stabilized by the polar solvent than the excited state, the energy required for the transition increases, resulting in a shift of λmax to a shorter wavelength. This is typical for n→π* transitions. wikipedia.orgsciencepublishinggroup.com
Studying the absorption spectrum in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol (B145695), water) can provide information about the nature of the electronic transitions. biointerfaceresearch.comrsc.org For phenolic compounds, interactions like hydrogen bonding with protic solvents can have a pronounced effect on the absorption spectrum. rsc.orgrsc.org
Table 2: Expected Solvatochromic Shifts for this compound
| Solvent Type | Expected Interaction | Likely Shift for π→π* | Likely Shift for n→π* |
|---|---|---|---|
| Non-polar (e.g., Hexane) | Van der Waals forces | Reference | Reference |
| Polar Aprotic (e.g., DMF) | Dipole-dipole interactions | Bathochromic (Red) | Hypsochromic (Blue) |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an unambiguous molecular formula. mdpi.com
The molecular formula for this compound is C₈H₆BrClO₃. The exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O). missouri.edumsu.edu
Calculation of Monoisotopic Mass:
8 x Carbon (¹²C) = 8 x 12.000000 = 96.000000
6 x Hydrogen (¹H) = 6 x 1.007825 = 6.046950
1 x Bromine (⁷⁹Br) = 1 x 78.918338 = 78.918338
1 x Chlorine (³⁵Cl) = 1 x 34.968853 = 34.968853
3 x Oxygen (¹⁶O) = 3 x 15.994915 = 47.984745
Calculated Monoisotopic Mass = 263.918886 Da
Experimentally, HRMS analysis would yield an m/z value very close to this calculated mass. uni.lu Due to the presence of bromine and chlorine, the isotopic pattern is distinctive. The M+2 peak, resulting from the presence of the ³⁷Cl and ⁸¹Br isotopes, will be significant and its relative abundance helps confirm the presence of these halogens. msu.edu
Electron ionization mass spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a molecular fingerprint, aiding in structural confirmation. The parent molecular ion ([M]⁺•) of this compound is formed upon electron impact. docbrown.info This ion then undergoes a series of fragmentation reactions, yielding smaller, characteristic ions.
For substituted methyl benzoates, common fragmentation pathways include:
Loss of a methoxy (B1213986) radical (•OCH₃): This results in the formation of a [M - 31]⁺ ion. nist.gov
Loss of methanol (B129727) (CH₃OH): For ortho-hydroxy substituted benzoates, a facile loss of methanol can occur, leading to a prominent [M - 32]⁺ ion. docbrown.infoscribd.com This is a characteristic "ortho effect."
Loss of the ester group: Cleavage can lead to the loss of •COOCH₃, forming a [M - 59]⁺ ion.
Loss of halogens: Fragmentation involving the loss of a bromine radical (•Br) or a chlorine radical (•Cl) is also possible. scribd.com
The analysis of these fragment ions and their relative abundances allows for the piecing together of the molecule's structure, confirming the connectivity of the atoms.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (for ⁷⁹Br, ³⁵Cl) | Ion Formula | Description |
|---|---|---|
| 264 | [C₈H₆BrClO₃]⁺ | Molecular Ion ([M]⁺) |
| 233 | [C₇H₃BrClO₂]⁺ | Loss of •OCH₃ |
| 232 | [C₇H₂BrClO₂]⁺ | Loss of CH₃OH (ortho effect) |
| 205 | [C₇H₃BrClO]⁺ | Loss of •COOCH₃ |
| 185 | [C₈H₆ClO₃]⁺ | Loss of •Br |
Application of MS for In Situ Reaction Monitoring and Intermediate Detection
The advancement of ambient ionization mass spectrometry (MS) techniques has revolutionized the field of chemical reaction monitoring, offering the capability for real-time, in situ analysis without the need for extensive sample preparation. researchgate.netnih.govnih.gov These methods provide immediate feedback on reaction progress, facilitate the identification of transient intermediates, and enable rapid optimization of reaction conditions. acs.orgwaters.com This section explores the hypothetical application of such MS techniques for monitoring the synthesis of this compound and detecting key reaction intermediates.
The synthesis of this compound would likely proceed via the esterification of 4-bromo-5-chloro-2-hydroxybenzoic acid with methanol, typically in the presence of an acid catalyst. In situ monitoring by MS can provide a continuous stream of data from the reaction mixture, allowing for the simultaneous tracking of reactants, products, and any formed intermediates. nih.gov
Hypothetical In Situ MS Monitoring of Esterification
For this analysis, a small aliquot of the reaction mixture could be continuously introduced into the mass spectrometer using a technique such as Direct Analysis in Real Time (DART) or Atmospheric Solids Analysis Probe (ASAP). waters.comacs.org These methods cause rapid desorption and ionization of the molecules in the sample, which are then detected by the mass spectrometer.
The progress of the esterification can be monitored by observing the decrease in the intensity of the ion corresponding to the starting material, 4-bromo-5-chloro-2-hydroxybenzoic acid, and the concurrent increase in the intensity of the ion corresponding to the product, this compound.
Table 1: Key Species Monitored during the Synthesis of this compound
| Compound Name | Role | Molecular Formula | Expected m/z [M+H]⁺ |
| 4-bromo-5-chloro-2-hydroxybenzoic acid | Reactant | C₇H₄BrClO₃ | 250.9 |
| This compound | Product | C₈H₆BrClO₃ | 264.9 |
| Protonated Intermediate | Intermediate | C₈H₈BrClO₄⁺ | 281.9 |
Note: The m/z values are based on the most abundant isotopes of bromine and chlorine.
Detection of Reaction Intermediates
A significant advantage of in situ MS is its ability to detect short-lived reaction intermediates that are often missed by traditional analytical techniques. nih.gov In the acid-catalyzed esterification of 4-bromo-5-chloro-2-hydroxybenzoic acid, a key intermediate would be the protonated form of the carboxylic acid, which is more susceptible to nucleophilic attack by methanol. Further, a tetrahedral intermediate is formed following the methanol attack. While inherently unstable, sensitive MS techniques may detect traces of such species or their breakdown products.
Table 2: Hypothetical Time-Course Data from In Situ MS Monitoring
| Time (minutes) | Relative Intensity of Reactant (m/z 250.9) | Relative Intensity of Product (m/z 264.9) | Relative Intensity of Intermediate (m/z 281.9) |
| 0 | 100% | 0% | 5% |
| 15 | 75% | 20% | 8% |
| 30 | 50% | 45% | 10% |
| 60 | 20% | 78% | 6% |
| 120 | 5% | 94% | 1% |
The data in Table 2 illustrates how the relative intensities of the reactant and product ions would be expected to change over time. The initial detection and subsequent fluctuation in the intensity of the intermediate provide valuable insights into the reaction mechanism and kinetics. dnu.dp.ua The ability to monitor these changes in real-time allows for precise determination of reaction completion, preventing the formation of byproducts due to prolonged reaction times or excessive heating.
The application of in situ MS for reaction monitoring provides a powerful tool for understanding and optimizing the synthesis of complex molecules like this compound. The detailed, real-time data generated can lead to improved yields, reduced reaction times, and a deeper understanding of the underlying reaction mechanism. researchgate.netmerckmillipore.com
Crystallographic Analysis and Solid State Architecture of Methyl 4 Bromo 5 Chloro 2 Hydroxybenzoate
Single Crystal X-ray Diffraction (SC-XRD) Studies
At present, there is no publicly available single-crystal X-ray diffraction data for methyl 4-bromo-5-chloro-2-hydroxybenzoate in the Cambridge Crystallographic Data Centre (CCDC) or in peer-reviewed scientific literature. The following sections are therefore based on the analysis of closely related structures and serve as a predictive framework for the anticipated structural features of the title compound.
The molecular geometry of this compound is expected to be largely planar, a common feature for substituted benzene (B151609) rings. The endocyclic C-C bond lengths within the benzene ring are anticipated to be in the range of 1.37 to 1.40 Å, with some variation due to the electronic effects of the substituents. The exocyclic C-Br and C-Cl bond lengths would be approximately 1.88 Å and 1.73 Å, respectively. The ester and hydroxyl groups are also expected to lie in or close to the plane of the benzene ring to maximize resonance stabilization.
The packing of molecules in the crystal lattice is dictated by a variety of non-covalent interactions.
While a strong intramolecular O-H…O hydrogen bond is expected, the possibility of intermolecular hydrogen bonding cannot be entirely ruled out. Depending on the crystal packing, the hydroxyl group could potentially engage in intermolecular hydrogen bonding with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers. However, the formation of the intramolecular hydrogen bond is generally more favorable in such systems.
Aromatic π-π stacking interactions are anticipated to play a significant role in the crystal packing of this compound. These interactions would involve the overlap of the electron-rich π-systems of adjacent benzene rings. The centroid-to-centroid distance between stacked rings is typically in the range of 3.5 to 4.0 Å. The presence of electron-withdrawing halogen substituents can influence the nature of these interactions, potentially favoring offset or parallel-displaced stacking arrangements.
Without experimental data, the specific crystallographic parameters (unit cell dimensions: a, b, c, α, β, γ), crystal system, and space group for this compound cannot be determined. These parameters are unique to the crystal structure and can only be obtained through single-crystal X-ray diffraction analysis. The space group would describe the symmetry elements present in the crystal lattice.
Analysis of Intermolecular Interactions and Crystal Packing
Powder X-ray Diffraction (PXRD) for Polymorphic Analysis and Bulk Crystallinity Assessment
Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. A PXRD pattern provides a fingerprint of the crystalline phases present in a bulk sample. While no specific PXRD data for this compound is currently available in the literature, this technique would be instrumental in:
Confirming the phase purity of a synthesized batch of the compound.
Identifying different polymorphic forms . Polymorphs are different crystalline structures of the same compound, which can exhibit different physical properties. PXRD is a primary tool for screening and identifying polymorphs.
Assessing the bulk crystallinity of the material. The sharpness and intensity of the diffraction peaks in a PXRD pattern are indicative of the degree of crystallinity.
A simulated PXRD pattern could be generated if the single-crystal structure were known. This simulated pattern would serve as a reference for the analysis of experimentally obtained PXRD data.
Computational Chemistry and Theoretical Investigations of Methyl 4 Bromo 5 Chloro 2 Hydroxybenzoate
Density Functional Theory (DFT) Calculations
Calculation of Vibrational Frequencies and Comparison with Experimental Spectra
The calculation of vibrational frequencies using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation would yield the harmonic vibrational modes of Methyl 4-bromo-5-chloro-2-hydroxybenzoate. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. A detailed vibrational analysis would assign specific calculated frequencies to the stretching, bending, and torsional motions of the molecule's functional groups, such as the O-H, C=O, C-Br, and C-Cl bonds. As of now, a comparative analysis between the theoretical and experimental vibrational spectra for this specific compound has not been reported in the literature.
Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. This analysis provides insights into the electronic transitions between molecular orbitals. For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions would likely be of the π → π* type, characteristic of aromatic systems. The specific predicted UV-Vis spectrum for this compound is not available in the absence of dedicated computational studies.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For a substituted aromatic compound like this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating hydroxyl group, while the LUMO may be distributed over the carbonyl group and the ring. Specific energy values and distribution maps for this compound are not documented in current research.
Mapping of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to show negative electrostatic potential. A detailed MEP surface map for this molecule has not been published.
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which can reveal information about hyperconjugation and intramolecular interactions that contribute to the molecule's stability. For this compound, NBO analysis could quantify the strength of the intramolecular hydrogen bond and other electronic interactions between the substituents and the aromatic ring. Such a detailed analysis is contingent on specific computational research that has yet to be reported.
Prediction of Thermodynamic Properties
The thermodynamic properties of a molecule are fundamental to understanding its stability, and phase behavior, and for optimizing reaction conditions. Computational methods, particularly quantum chemical approaches, are instrumental in predicting these properties. For substituted hydroxybenzoates, composite methods like G3MP2 and G4 have been effectively used to calculate gas-phase enthalpies of formation with high accuracy, showing good agreement with experimental data derived from techniques like combustion calorimetry and vapor pressure measurements. mdpi.com
Below is an interactive table showcasing the types of thermodynamic properties that can be predicted using computational chemistry. The values are hypothetical for this compound but are based on typical data for related aromatic compounds.
Quantum Chemical Calculations for Reactivity Prediction and Pathway Mapping
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in predicting the chemical reactivity of molecules. By analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can infer a molecule's susceptibility to electrophilic and nucleophilic attack.
For related compounds like 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set have been employed to determine various reactivity descriptors. cymitquimica.com These descriptors, derived from the energies of the HOMO and LUMO, include ionization potential, electron affinity, global hardness, chemical potential, and the electrophilicity index. cymitquimica.com The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap suggests higher chemical reactivity and lower kinetic stability. cymitquimica.com
Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For instance, in 5-Bromo-2-Hydroxybenzaldehyde, the MEP map shows the most negative region (red-orange) is located around the electronegative oxygen atom of the aldehyde group, indicating it as a primary site for electrophilic interaction. nih.gov
The following interactive table presents key reactivity descriptors that can be calculated for this compound, with illustrative values based on studies of similar brominated and chlorinated aromatic compounds.
In Silico Modeling of Reaction Mechanisms and Transition States
Beyond static reactivity, computational chemistry allows for the dynamic simulation of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy points along the reaction coordinate.
For reactions involving substituted benzoates, such as esterification or hydrolysis, in silico modeling can elucidate the step-by-step mechanism. Computational methods can determine the activation energy of the reaction, which is crucial for understanding reaction rates. For example, in studies of SN2 reactions, a remarkable correlation has been found between the computationally calculated reaction profile, including the transition state energy, and the experimental heat of reaction. mdpi.com This demonstrates the predictive power of these models.
While specific mechanistic studies for this compound are not prominent in the literature, the established methodologies could be applied to investigate reactions such as its synthesis or degradation. Such a study would involve:
Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and final products.
Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface corresponding to the transition state.
Frequency Analysis: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states).
Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the reaction pathway from the transition state down to the reactants and products to ensure the correct pathway has been identified.
Validation and Refinement of Computational Models through Experimental Data Comparison
The reliability of computational models hinges on their validation against experimental data. A strong correlation between predicted and measured properties gives confidence in the theoretical approach, allowing it to be used for predictions where experimental data is unavailable. nih.gov
For molecular structure, the primary source of experimental validation is X-ray crystallography. For example, the crystal structure of Methyl 5-bromo-2-hydroxybenzoate, an isomer of the title compound, has been determined. researchgate.net This experimental data provides precise bond lengths, bond angles, and dihedral angles. researchgate.net A computational model, such as one using DFT, would be considered well-validated if its predicted geometric parameters for a similar molecule closely match these crystallographic values.
Spectroscopic data also serves as a critical benchmark. Calculated vibrational frequencies (e.g., from a DFT frequency analysis) can be compared to experimental infrared (IR) and Raman spectra. Similarly, predicted electronic transitions can be compared to experimental UV-Vis absorption spectra. nih.gov It is important to note that gas-phase calculations may show systematic deviations from solution-based experimental values due to solvent effects, which can also be modeled computationally. nih.gov
The table below illustrates how computational data for a molecule like this compound would be compared against experimental values for validation.
Note: Computational frequencies are often scaled to better match experimental values.
Reactivity Studies and Derivatization Chemistry of Methyl 4 Bromo 5 Chloro 2 Hydroxybenzoate
Electrophilic Aromatic Substitution Reactivity Profiling
The benzene (B151609) ring of Methyl 4-bromo-5-chloro-2-hydroxybenzoate is substituted with both activating and deactivating groups, which collectively determine the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The hydroxyl group (-OH) is a potent activating group and directs incoming electrophiles to the ortho and para positions relative to it. Conversely, the methyl ester (-COOCH₃), bromo (-Br), and chloro (-Cl) groups are deactivating and generally direct incoming groups to the meta position.
In this specific molecule, the directing effects of the substituents are as follows:
Hydroxyl group (-OH) at C2: Strongly activating and ortho-, para-directing.
Bromo group (-Br) at C4: Deactivating but ortho-, para-directing.
Chloro group (-Cl) at C5: Deactivating but ortho-, para-directing.
Methyl ester (-COOCH₃) at C1: Deactivating and meta-directing.
The positions available for substitution are C3 and C6. The powerful activating effect of the hydroxyl group is the dominant factor in determining the position of electrophilic attack. The hydroxyl group strongly activates the positions ortho and para to it. In this case, the para position is already substituted, leaving the ortho positions (C3 and C6) as the most likely sites for substitution. Between C3 and C6, the steric hindrance from the adjacent methyl ester group at C1 might slightly disfavor substitution at C6. Therefore, electrophilic substitution is predicted to occur predominantly at the C3 position.
| Electrophilic Aromatic Substitution | Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | Methyl 4-bromo-5-chloro-2-hydroxy-3-nitrobenzoate |
| Halogenation (Bromination) | Br₂/FeBr₃ | Methyl 3,4-dibromo-5-chloro-2-hydroxybenzoate |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Methyl 4-bromo-5-chloro-2-hydroxy-3-alkylbenzoate |
| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Methyl 4-bromo-5-chloro-3-acyl-2-hydroxybenzoate |
Nucleophilic Substitution Reactions on Bromine and Chlorine Atoms
Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions. However, the presence of electron-withdrawing groups ortho or para to the halogen can facilitate nucleophilic aromatic substitution (SNAAr). In this compound, the methyl ester group is electron-withdrawing.
The reactivity of the bromine and chlorine atoms towards nucleophilic substitution is expected to be low. For a successful SNAAr reaction, strong activation from multiple electron-withdrawing groups is typically required. While the methyl ester group does withdraw electron density, its effect is moderate. Furthermore, the hydroxyl group is electron-donating by resonance, which counteracts the deactivating effect of the ester group. Therefore, forcing conditions, such as high temperatures and pressures, along with a strong nucleophile, would likely be necessary to achieve any substitution at the halogen positions. The relative reactivity of the C-Br versus the C-Cl bond in SNAAr reactions can be complex and depends on the specific reaction conditions, but often the C-Cl bond is more readily cleaved in activated systems.
| Nucleophilic Aromatic Substitution | Reagents | Predicted Outcome |
| Ammonolysis | NH₃, high T/P | Low to no reaction |
| Hydroxylation | NaOH, high T/P | Low to no reaction |
| Alkoxylation | NaOR, high T/P | Low to no reaction |
Transformations of the Methyl Ester Functional Group
The methyl ester group is a versatile functional handle for a variety of chemical transformations.
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide, proceeds via a saponification mechanism to yield the sodium salt of the carboxylic acid, which upon acidification gives the free acid. quora.com
Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. quora.com
| Ester Transformation | Reagents | Product |
| Basic Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | 4-bromo-5-chloro-2-hydroxybenzoic acid |
| Acidic Hydrolysis | H₃O⁺, heat | 4-bromo-5-chloro-2-hydroxybenzoic acid |
| Transesterification | R-OH, H⁺ or RO⁻ catalyst | Ethyl 4-bromo-5-chloro-2-hydroxybenzoate (with ethanol) |
The methyl ester can be selectively reduced to the corresponding primary alcohol, (4-bromo-5-chloro-2-hydroxyphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. It is important to note that LiAlH₄ will also deprotonate the acidic hydroxyl group. So, an excess of the reducing agent and a subsequent aqueous workup are necessary. Weaker reducing agents like sodium borohydride are generally not reactive enough to reduce esters, which allows for the selective reduction of other functional groups if present.
| Reduction Reaction | Reagents | Product |
| Ester Reduction | 1. LiAlH₄, THF2. H₂O | (4-bromo-5-chloro-2-hydroxyphenyl)methanol |
Chemical Modifications at the Hydroxyl Group
The phenolic hydroxyl group is another key site for derivatization.
The hydroxyl group can be readily alkylated to form an ether via the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydride or potassium carbonate) to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.
O-acylation to form an ester can be achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine or triethylamine).
| Hydroxyl Group Modification | Reagents | Product |
| O-Alkylation (Williamson Ether Synthesis) | 1. NaH or K₂CO₃2. R-X (e.g., CH₃I) | Methyl 4-bromo-5-chloro-2-methoxybenzoate |
| O-Acylation | R-COCl, pyridine | Methyl 2-(acyloxy)-4-bromo-5-chlorobenzoate |
Oxidation Pathways of Phenolic Hydroxyl
The phenolic hydroxyl group of this compound is susceptible to oxidation, a common reactivity pathway for phenols. The specific outcome of the oxidation is highly dependent on the oxidant employed and the reaction conditions. Common oxidation products of phenols include quinones, or if the oxidation is accompanied by cleavage of the aromatic ring, carboxylic acids and their derivatives.
Mild oxidizing agents, such as Fremy's salt (potassium nitrosodisulfonate), are known to convert phenols to the corresponding quinones. In the case of this compound, oxidation would be expected to yield a quinone derivative, although the substitution pattern may influence the reaction's feasibility and the stability of the product.
More aggressive oxidizing agents, such as potassium permanganate or chromium-based reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), can lead to more extensive oxidation. vanderbilt.edu These reagents are capable of oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones. vanderbilt.edu In the context of phenols, these strong oxidants can potentially lead to the cleavage of the aromatic ring. The Swern oxidation, which utilizes dimethyl sulfoxide activated by oxalyl chloride or trifluoroacetic anhydride, offers a milder alternative for the oxidation of alcohols to aldehydes and ketones and could potentially be adapted for the controlled oxidation of the phenolic group. organic-chemistry.org Another mild and selective method is the Dess-Martin periodinane (DMP) oxidation, which is known for its efficiency in converting alcohols to aldehydes or ketones under neutral conditions. organic-chemistry.org
Directed Ortho Metalation (DOM) Strategies for Further Functionalization
Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.ca The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent with high regiocontrol. wikipedia.org
The hydroxyl group of a phenol can act as a directing group, although its acidity requires it to be deprotonated first to form a phenoxide, which is a less effective DMG. To overcome this, the hydroxyl group is often protected with a group that is a more potent DMG. The O-carbamate group (-OCONR2) is one of the most powerful DMGs known. nih.gov Therefore, a plausible strategy for the DoM of this compound would involve the initial conversion of the phenolic hydroxyl group to an O-carbamate, for instance, an O-diethylcarbamate.
Following the formation of the carbamate derivative, treatment with a strong base such as s-butyllithium (s-BuLi) or t-butyllithium (t-BuLi) in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) would be expected to lead to regioselective deprotonation at the C3 position, which is ortho to the powerful O-carbamate directing group. uwindsor.ca The resulting aryllithium species can then be trapped with an electrophile. Subsequent hydrolysis of the carbamate group would regenerate the hydroxyl functionality, yielding a 3-substituted derivative of this compound.
Potential Electrophiles for Quenching the Aryllithium Intermediate:
| Electrophile | Introduced Functional Group |
| CO₂ | Carboxylic acid |
| DMF | Aldehyde |
| I₂ | Iodine |
| (CH₃)₃SiCl | Trimethylsilyl (B98337) |
| Alkyl halides | Alkyl |
This DoM strategy provides a versatile method for the synthesis of a wide range of derivatives of the title compound, which would be difficult to access through classical electrophilic aromatic substitution reactions due to the mixed directing effects of the existing substituents. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions at Halogen Centers
The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring of this compound opens up possibilities for selective functionalization through palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > OTf > Cl, meaning that the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) catalyst. nih.gov This inherent difference in reactivity allows for chemoselective cross-coupling at the C4 position (bearing the bromine atom) while leaving the C5 position (with the chlorine atom) intact.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. nih.gov For this compound, a chemoselective Suzuki-Miyaura coupling is expected to occur at the more reactive C-Br bond.
By carefully selecting the palladium catalyst, ligand, and base, it is possible to achieve high yields of the desired 4-aryl or 4-vinyl substituted product. A variety of boronic acids or their esters can be used as coupling partners.
Hypothetical Reaction Conditions for Selective Suzuki-Miyaura Coupling:
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Methyl 5-chloro-2-hydroxy-4-phenylbenzoate |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | Methyl 5-chloro-2-hydroxy-4-(4-methoxyphenyl)benzoate |
| 3 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | Methyl 5-chloro-2-hydroxy-4-vinylbenzoate |
Under ligand-free conditions, palladium salts have been shown to be selective for C-OTf cleavage in the Suzuki couplings of chloroaryl triflates. researchgate.net While not directly applicable here, it highlights the tunability of selectivity. In the case of bromo-chloro substrates, the inherent reactivity difference generally governs the selectivity towards C-Br activation. nih.gov
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond. wikipedia.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound is expected to proceed selectively at the C-Br bond. researchgate.net
The choice of palladium precatalyst, phosphine ligand, and base is crucial for achieving high efficiency and selectivity. A range of primary and secondary amines can be used as coupling partners.
Predicted Conditions for Selective Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 110 | Methyl 5-chloro-2-hydroxy-4-(morpholin-4-yl)benzoate |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | Methyl 5-chloro-2-hydroxy-4-(phenylamino)benzoate |
| 3 | Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₂CO₃ | t-BuOH | 100 | Methyl 4-(benzylamino)-5-chloro-2-hydroxybenzoate |
The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.org
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org For this compound, the coupling is anticipated to occur selectively at the C4-Br bond. libretexts.org
This reaction is valuable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and building blocks for materials science.
Anticipated Conditions for Selective Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | Methyl 5-chloro-2-hydroxy-4-(phenylethynyl)benzoate |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 80 | Methyl 5-chloro-2-hydroxy-4-((trimethylsilyl)ethynyl)benzoate |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (3) | Cs₂CO₃ | Dioxane | 90 | Methyl 5-chloro-4-(hex-1-yn-1-yl)-2-hydroxybenzoate |
Copper-free Sonogashira coupling protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. organic-chemistry.org
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound can be achieved through various synthetic transformations targeting the different functional groups present in the molecule. The palladium-catalyzed cross-coupling reactions discussed in the previous sections represent a major avenue for creating a diverse library of derivatives by modifying the C4 position.
In addition to cross-coupling, the other functional groups offer handles for derivatization:
Phenolic Hydroxyl Group: This group can be alkylated to form ethers or acylated to form esters. For example, reaction with an alkyl halide in the presence of a base like potassium carbonate would yield the corresponding 2-alkoxy derivative.
Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be converted to other functional groups such as amides, acid chlorides, or other esters.
Aromatic Ring: As discussed in the Directed Ortho Metalation section, the C3 position can be functionalized after protection of the hydroxyl group. Furthermore, if the C4 position is functionalized via a cross-coupling reaction, the remaining chloro group at C5 could potentially undergo a second cross-coupling reaction under more forcing conditions, leading to di-substituted products.
An example of a related synthesized compound is Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate, indicating that modifications at the aromatic ring are feasible. nih.govchemicalbook.compharmacompass.compharmaffiliates.com The synthesis of related structures such as 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester involves multi-step sequences, including diazotization and cyanation, which could potentially be adapted for the synthesis of analogues of the title compound. google.com
Structure-Reactivity Relationship (SRR) Investigations of Modified Analogues
The reactivity of this compound, a substituted derivative of salicylic (B10762653) acid, is intricately dictated by the electronic and steric properties of its constituent functional groups: the hydroxyl (-OH), methyl ester (-COOCH₃), bromo (-Br), and chloro (-Cl) substituents on the benzene ring. Understanding these influences is paramount for predicting the compound's behavior in chemical transformations and for designing novel analogues with tailored properties.
The methyl ester group is a deactivating group, withdrawing electron density from the ring through both resonance and inductive effects. This deactivation makes electrophilic substitution on the aromatic ring less favorable. The interplay of these activating and deactivating influences dictates the regioselectivity of further substitutions on the aromatic ring.
A significant factor governing the reactivity of 2-hydroxybenzoate derivatives is the "ortho effect." The proximity of the hydroxyl group to the methyl ester group can lead to intramolecular hydrogen bonding. This interaction can influence the acidity of the phenolic proton and the rotational freedom of the ester group. Steric hindrance from the ortho-hydroxyl group can also impact the approach of reagents to the ester functionality. In substituted benzoic acids, ortho substituents, regardless of their electronic nature, generally increase the acidity of the carboxylic acid due to steric inhibition of resonance, which forces the carboxyl group out of the plane of the benzene ring.
In derivatization reactions, the hydroxyl and methyl ester groups are the primary sites of chemical modification. The hydroxyl group can undergo O-alkylation and O-acylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The electron-withdrawing nature of the bromo and chloro substituents increases the acidity of the phenolic proton, potentially facilitating its deprotonation in reactions.
The following table summarizes the expected electronic effects of the substituents on the aromatic ring of this compound:
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
| -OH | 2 | -I (withdrawing) | +R (donating) | Activating | Ortho, Para |
| -COOCH₃ | 1 | -I (withdrawing) | -R (withdrawing) | Deactivating | Meta |
| -Br | 4 | -I (withdrawing) | +R (donating) | Deactivating | Ortho, Para |
| -Cl | 5 | -I (withdrawing) | +R (donating) | Deactivating | Ortho, Para |
Stereochemical Aspects in Derivative Synthesis
While this compound is an achiral molecule, the synthesis of its derivatives can involve the formation of new stereocenters. Controlling the stereochemical outcome of these reactions is a critical aspect of modern synthetic chemistry, often accomplished through the use of chiral auxiliaries.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is particularly relevant when considering the derivatization of this compound at positions that would generate a new chiral center, for instance, through alkylation or aldol reactions at a carbon atom adjacent to a carbonyl group introduced via derivatization.
Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. For example, the carboxylic acid derived from the hydrolysis of this compound could be coupled with a chiral auxiliary. The resulting chiral imide or amide can then undergo diastereoselective reactions, such as enolate alkylation. The steric bulk of the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered side, thus leading to a high degree of stereocontrol.
The existing substituents on the aromatic ring can also influence the stereoselectivity of such reactions. The electronic nature of the bromo and chloro groups can affect the geometry and reactivity of the enolate intermediate. Furthermore, steric hindrance from the substituents on the ring could potentially interact with the chiral auxiliary, either enhancing or diminishing the degree of stereoselectivity. Aromatic interactions, such as π-stacking between the phenyl ring of a chiral auxiliary and the substituted benzoate (B1203000) ring system, can also play a crucial role in dictating the facial bias of the reaction.
A pertinent example of stereocontrolled synthesis involving a related system is the diastereoselective Birch reduction and alkylation of chiral esters of salicylic acids. In such a reaction, a chiral alcohol, like 8-phenylmenthol, is used to form an ester with the salicylic acid derivative. The subsequent reduction and in situ alkylation proceed with high diastereoselectivity, creating a new quaternary stereocenter. The chiral auxiliary is then cleaved to afford the enantioenriched product. This methodology highlights how a chiral auxiliary can be employed to control the stereochemical outcome of a reaction on a salicylic acid scaffold.
The choice of chiral auxiliary and reaction conditions is critical and must be tailored to the specific transformation and the substrate. The following table provides a general overview of chiral auxiliaries and their potential application in the derivatization of this compound.
| Chiral Auxiliary Class | Example | Potential Application | Mechanism of Stereocontrol |
| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Diastereoselective alkylation of the corresponding N-acyl derivative. | The substituent on the oxazolidinone ring blocks one face of the enolate. |
| Amino Alcohols | (1R,2S)-Ephedrine | Asymmetric alkylation of the derived amide. | Formation of a rigid chelated intermediate that directs the approach of the electrophile. |
| Chiral Alcohols | (-)-8-Phenylmenthol | Diastereoselective reactions of the corresponding chiral ester. | Steric hindrance from the chiral alcohol directs the approach of reagents. |
Advanced Analytical Techniques for Purity Assessment and Process Monitoring
Chromatographic Method Development and Validation
Chromatographic techniques are central to the analytical strategy for Methyl 4-bromo-5-chloro-2-hydroxybenzoate, offering high-resolution separation of the main component from structurally similar impurities and byproducts.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the content of this compound. A well-developed and validated reversed-phase HPLC (RP-HPLC) method can provide excellent separation and quantification capabilities. While a specific validated method for this exact compound is not publicly available, a typical method would be developed based on principles applied to similar substituted benzoates. wjpmr.comnih.govajast.net
The development process involves a systematic approach to optimize chromatographic conditions, including the selection of a suitable stationary phase (e.g., C18 or C8 column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. nih.govajast.net The phenolic hydroxyl and ester functional groups of the molecule make it a strong chromophore, allowing for sensitive detection using a UV spectrophotometer, typically in the range of 230-280 nm. wjpmr.comnih.gov
Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. wjpmr.comajast.net This involves evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). ajast.netijpsonline.com
Table 1: Illustrative HPLC Method Parameters and Validation Summary
| Parameter | Typical Condition/Value |
|---|---|
| Chromatographic Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Linearity (Concentration Range) | 1-100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile organic impurities that may be present in this compound. These impurities could originate from starting materials, solvents, or side reactions during the synthesis process. Given the compound's relatively low volatility due to the polar hydroxyl group, derivatization may be necessary to improve its chromatographic properties. Silylation is a common derivatization technique that replaces the active hydrogen of the phenolic group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.
The GC-MS method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. ijpsr.com The mass spectrometer detector provides high specificity and allows for the identification of unknown impurities by comparing their mass spectra with established libraries. Method validation for trace impurities would focus on demonstrating low limits of detection and quantification. ijpsr.com
Table 2: Representative GC-MS Method Parameters for Impurity Profiling
| Parameter | Typical Condition/Value |
|---|---|
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Inlet Temperature | 280 °C |
| Oven Temperature Program | Initial 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
| Limit of Detection (LOD) | < 5 ppm for target volatile impurities |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, bromine, and chlorine) in a sample of this compound. This analysis provides a direct verification of the compound's empirical formula, C₈H₆BrClO₃, and serves as a primary check of its elemental purity. uni.lu The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values is a strong indicator of the compound's identity and high purity.
Table 3: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 34.88 |
| Hydrogen | H | 1.008 | 2.20 |
| Bromine | Br | 79.904 | 29.00 |
| Chlorine | Cl | 35.453 | 12.87 |
| Oxygen | O | 15.999 | 17.42 |
| Total Molecular Weight | - | 275.49 g/mol | 100.00 |
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry can be employed as a simple and rapid method for the quantification of this compound in bulk samples or during process monitoring, provided that no interfering substances absorb at the chosen wavelength. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
To develop a spectrophotometric method, a wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution of the compound across the UV spectrum. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While simple, this method lacks the specificity of chromatographic techniques and is best suited for pure samples or for process streams where the impurity profile is well-characterized. For related hydroxybenzoic acid esters, derivative spectrophotometry has been used to enhance specificity and resolve overlapping spectra in the presence of impurities. researchgate.net
Role of Methyl 4 Bromo 5 Chloro 2 Hydroxybenzoate As a Key Intermediate in Complex Chemical Synthesis
Precursor in the Rational Design and Synthesis of Advanced Chemical Scaffolds
The strategic positioning of multiple functional groups makes Methyl 4-bromo-5-chloro-2-hydroxybenzoate an invaluable precursor in the rational design and synthesis of advanced chemical scaffolds. The presence of both bromine and chlorine atoms allows for selective and sequential reactions, a cornerstone of modern synthetic strategy. nih.govescholarship.org
The differential reactivity of the carbon-bromine and carbon-chlorine bonds is a key feature that synthetic chemists exploit. Generally, the C-Br bond is more reactive than the C-Cl bond in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. nih.gov This reactivity difference enables the selective functionalization at the 4-position (bromine) while leaving the 5-position (chlorine) intact for subsequent transformations. This stepwise approach is fundamental in the controlled assembly of complex molecules, allowing for the introduction of different substituents at specific locations on the aromatic ring.
The hydroxyl and methyl ester groups further enhance the synthetic utility of this intermediate. The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions, influencing the regioselectivity of further functionalization. libretexts.orgfiveable.me It can also be converted into other functional groups, such as ethers or esters, to modify the electronic properties and steric environment of the molecule. The methyl ester provides a handle for a variety of transformations, including hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.
The combination of these features allows for a high degree of control in the synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals, agrochemicals, and materials science. nih.gov The ability to systematically and selectively modify each part of the this compound core structure makes it a powerful tool for creating libraries of compounds with diverse functionalities for screening and optimization in drug discovery and materials development.
Building Block for Novel Organic Compounds with Tunable Reactivity
As a building block, this compound offers a platform for creating novel organic compounds with finely tunable reactivity. The electronic properties of the aromatic ring are significantly influenced by the interplay of the electron-donating hydroxyl group and the electron-withdrawing halogen and ester functionalities. This electronic landscape dictates the reactivity of the various sites on the molecule.
The presence of two different halogens, bromine and chlorine, is particularly advantageous for tuning reactivity in cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can achieve selective coupling at either the bromo or chloro position. nih.gov This "on-demand" reactivity allows for the synthesis of a wide array of biaryl compounds and other complex structures that would be difficult to access through other means.
The ability to tune the reactivity of this core structure is crucial for its application in the synthesis of target molecules with specific electronic or steric requirements. This adaptability makes this compound a valuable asset in the toolbox of synthetic organic chemists.
Future Perspectives in Synthetic Organic Chemistry Utilizing This Core Structure
The future of synthetic organic chemistry lies in the development of efficient and selective methods for the construction of complex and functional molecules. illinois.edunih.gov In this context, polyfunctionalized building blocks like this compound are poised to play an increasingly important role.
One promising area for future research is the development of novel catalytic systems that can achieve even greater selectivity in the functionalization of this and similar polyhalogenated compounds. The ability to precisely control which halogen atom reacts under specific conditions would open up new avenues for the synthesis of highly complex and specifically substituted aromatic scaffolds.
Furthermore, the unique electronic and steric properties of derivatives synthesized from this core structure could be exploited in the design of new materials with tailored optical, electronic, or biological properties. For example, the incorporation of this building block into polymers or macrocycles could lead to materials with novel photophysical or recognition properties.
The continued exploration of the reactivity of this versatile intermediate will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel molecules with important applications in medicine, materials science, and beyond. As the demand for complex and precisely functionalized organic molecules grows, the strategic importance of key intermediates like this compound will continue to increase, solidifying its place as a cornerstone of modern synthetic organic chemistry.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-bromo-5-chloro-2-hydroxybenzoate?
The compound is typically synthesized via esterification of 4-bromo-5-chloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl). The reaction requires reflux conditions (70–80°C) for 6–12 hours, followed by purification via recrystallization or column chromatography. Key parameters include stoichiometric control of methanol and catalyst concentration to avoid side reactions like transesterification .
| Starting Material | Reagents/Conditions | Product |
|---|---|---|
| 4-bromo-5-chloro-2-hydroxybenzoic acid | Methanol, H⁺ catalyst, reflux | This compound |
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : For structural confirmation (e.g., integration of aromatic protons and ester methyl group). Use deuterated DMSO or CDCl₃ as solvents.
- HPLC : To assess purity (>98%) using a C18 column with UV detection at 254 nm.
- Mass Spectrometry (ESI-MS) : To confirm molecular weight (expected m/z: 293.45 [M+H]⁺).
- FT-IR : To identify functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, ester carbonyl at ~1700 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors.
- Store in a sealed container at 2–8°C, away from oxidizers. Emergency procedures: Rinse eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction with SHELXL refinement is used to determine precise bond lengths/angles and confirm regiochemistry. Key steps:
Q. How do substituents influence regioselectivity in electrophilic substitution reactions?
The bromine (4-position) and chlorine (5-position) act as meta-directing groups , while the hydroxyl group (2-position) is ortho/para-directing . Computational modeling (DFT, Gaussian 16) predicts preferential electrophilic attack at the 3- or 6-position. Experimental validation via nitration (HNO₃/H₂SO₄) shows dominant 3-nitro derivatives due to steric hindrance at the 6-position .
Q. What strategies address conflicting reactivity data in cross-coupling reactions?
Conflicting Suzuki-Miyaura coupling yields (e.g., low reactivity with aryl boronic acids) may arise from steric hindrance or competing hydrolysis. Mitigation strategies:
- Use Pd(OAc)₂/XPhos catalysts in anhydrous DMF at 100°C.
- Pre-activate the boronic acid with K₂CO₃.
- Monitor reaction progress via TLC (hexane:EtOAc 4:1) .
Q. How is this compound utilized in enzyme inhibition studies?
The hydroxyl and ester groups enable derivatization into pharmacophores. For example:
- Kinase inhibition assays : Modify the ester to a carboxamide and test against EGFR or HER2 kinases (IC₅₀ determination via fluorescence polarization).
- Docking studies : Use AutoDock Vina to predict binding modes, leveraging the bromine’s hydrophobic interactions with kinase pockets .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
